NS3861 fumarate

Nicotinic Receptors Binding Affinity Receptor Pharmacology

NS3861 fumarate is an essential α3-nAChR agonist with unique selectivity: full agonist at α3β2 (EC50 1.6 μM), partial agonist at α3β4 (Ki 0.62 nM), and zero activation at α4-containing receptors. Unlike nicotine or cytisine, it cleanly dissects α3-mediated physiology in pain and GI motility research. High purity (≥98%) ensures reproducible results. Ideal for SAR studies and in vivo OIC models.

Molecular Formula C16H18BrNO4S
Molecular Weight 400.28
CAS No. 216853-60-0
Cat. No. B609652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNS3861 fumarate
CAS216853-60-0
SynonymsNS3861;  NS-3861;  NS 3861; 
Molecular FormulaC16H18BrNO4S
Molecular Weight400.28
Structural Identifiers
SMILESCN1C2CCC1C=C(C2)C3=C(C=CS3)Br.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C12H14BrNS.C4H4O4/c1-14-9-2-3-10(14)7-8(6-9)12-11(13)4-5-15-12;5-3(6)1-2-4(7)8/h4-6,9-10H,2-3,7H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyKXBSQPLWTVQFGJ-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NS3861 Fumarate (CAS 216853-60-0) - A Highly Selective α3-Containing nAChR Agonist with Unique β-Subunit Preference


3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate, commonly referred to as NS3861 fumarate (CAS 216853-60-0), is a small-molecule agonist of nicotinic acetylcholine receptors (nAChRs) [1]. It exhibits a unique selectivity profile, potently activating α3-containing nAChR subtypes, particularly α3β2 and α3β4, while demonstrating a complete lack of activity at α4-containing receptors . This compound is a key research tool for dissecting the physiological roles of distinct nAChR subtypes, particularly in models of opioid-induced constipation and pain, due to its high affinity for α3β4 (Ki = 0.62 nM) and its functional bias as a full agonist at α3β2 (EC50 = 1.6-1.7 μM) and a partial agonist at α3β4 (EC50 = 0.15-1 μM) [2].

NS3861 Fumarate (CAS 216853-60-0): Why Broad-Spectrum nAChR Agonists Cannot Replace This Subtype-Selective Probe


Substituting NS3861 fumarate with a generic nAChR agonist, such as nicotine, varenicline, or cytisine, is scientifically invalid for experiments requiring specific modulation of α3-containing nAChRs. The fundamental reason lies in NS3861's unique and quantifiable selectivity profile. Unlike broad-spectrum agonists that potently activate α4β2 receptors (a major CNS subtype), NS3861 exhibits a complete lack of activation at any α4-containing receptor [1]. Furthermore, its distinct β-subunit preference—acting as a full agonist at α3β2 but only a partial agonist at α3β4 —cannot be replicated by other compounds, which often show the opposite efficacy pattern (e.g., cytisine is a full agonist at α3β4 but lacks efficacy at α3β2) [2]. Using a non-selective agonist would confound results by activating a broad array of CNS receptors, making it impossible to attribute any observed effect specifically to α3β2 or α3β4 modulation. This high degree of target specificity makes NS3861 an essential and irreplaceable tool for dissecting α3-nAChR-mediated physiology.

Quantitative Differentiation of NS3861 Fumarate (CAS 216853-60-0): Binding Affinity, Functional Selectivity, and In Vivo Activity vs. Key Comparators


NS3861 Fumarate: Unmatched Binding Affinity for α3β4 nAChR Compared to Varenicline and Cytisine

NS3861 fumarate demonstrates exceptional binding affinity for the α3β4 nAChR subtype, with a reported Ki of 0.62 nM [1]. This affinity is substantially higher than that of the clinically approved smoking cessation drug varenicline (Ki = 84 nM) [2] and the natural alkaloid cytisine (Ki = 840 nM) . This represents a ~135-fold increase in affinity for α3β4 over varenicline and a >1,350-fold increase over cytisine. AT-1001, another high-affinity α3β4 ligand, has a Ki of 2.4-2.6 nM, making NS3861 approximately 4-fold more potent in binding to this subtype [3].

Nicotinic Receptors Binding Affinity Receptor Pharmacology Drug Discovery

NS3861 Fumarate: Unique Functional Profile as a Full Agonist at α3β2 and Partial Agonist at α3β4

NS3861 fumarate possesses a unique functional signature. It acts as a full agonist at α3β2 receptors (EC50 = 1.6-1.7 μM) but only a partial agonist at α3β4 receptors (EC50 = 0.15-1 μM) [1]. This contrasts sharply with cytisine, which shows the opposite pattern: it is a full agonist at α3β4 and α4β4 but has virtually no efficacy at α3β2 and α4β2 [2]. Varenicline is a weak partial agonist at α3β4 (EC50 = 55 μM) and an even weaker agonist at α3β2 . This differential functional selectivity allows researchers to dissect the specific physiological roles of these two α3-containing subtypes, which is impossible with compounds like cytisine.

Functional Selectivity nAChR Subtypes Electrophysiology Partial Agonism

NS3861 Fumarate: Unparalleled Subtype Selectivity with Complete Exclusion of α4-Containing nAChRs

NS3861 fumarate exhibits a remarkable selectivity profile, binding to and activating only α3-containing nAChRs [1]. It displays a complete lack of activation at α4-containing receptors (α4β2 and α4β4), which are the most abundant nAChR subtypes in the brain [1]. In contrast, varenicline is a potent partial agonist at α4β2 (Ki = 0.15 nM), its primary therapeutic target [2]. Cytisine also potently activates α4β2 receptors . The selectivity ratio for α3β4 over α4β2 for NS3861 is approximately 89 (Ki α4β2/Ki α3β4 = 55 nM / 0.62 nM), while for varenicline this ratio is reversed, being highly selective for α4β2 over α3β4.

Receptor Selectivity nAChR Subtypes Off-target Activity Specificity

NS3861 Fumarate: Demonstrated In Vivo Efficacy in Reversing Opioid-Induced Constipation, a Model Linked to α3-nAChR Activity

NS3861 fumarate has demonstrated a specific and quantifiable in vivo effect: it enhances fecal pellet expulsion in a dose-dependent manner in mice subjected to long-term morphine treatment . This effect is not observed in mice receiving short-term morphine, highlighting the compound's specific action in a state of chronic opioid-induced constipation (OIC) . This in vivo finding directly links the compound's unique α3-nAChR selectivity profile to a functional gastrointestinal outcome. In contrast, broad-spectrum agonists like nicotine have complex and often biphasic effects on gut motility due to their action on multiple nAChR subtypes and desensitization, making them unsuitable tools for this specific application.

In Vivo Pharmacology Opioid-Induced Constipation Gastrointestinal Motility Translational Model

High-Value Research Applications for NS3861 Fumarate (CAS 216853-60-0) Based on Differentiated Pharmacology


Dissecting α3β2 vs. α3β4 nAChR Function in Neuronal Signaling and Pain Pathways

Due to its unique functional profile as a full agonist at α3β2 and a partial agonist at α3β4 [1], NS3861 fumarate is an indispensable tool for researchers studying the distinct physiological roles of these two α3-containing nAChR subtypes. This is particularly relevant in pain research, where α3β4 receptors are implicated in supraspinal analgesic pathways. Using NS3861, researchers can selectively activate these pathways and compare responses to those from α4β2-preferring agonists, enabling a clear attribution of function.

Preclinical Modeling of Opioid-Induced Constipation (OIC) and Gastrointestinal Motility Disorders

The validated in vivo activity of NS3861 in reversing chronic opioid-induced constipation makes it a superior tool for GI motility research. Unlike non-selective nAChR agonists, NS3861's clean α3-selectivity allows for unambiguous interpretation of results. It can be used to investigate the role of enteric α3-nAChRs in peristalsis and to screen for potential therapeutics that target OIC without interfering with the central analgesic effects of opioids.

Investigating nAChR Subunit Composition and Stoichiometry in Recombinant and Native Tissues

NS3861 fumarate serves as a powerful pharmacological probe to confirm the presence and function of α3-containing nAChRs in native tissues and cell lines. Its complete lack of activity at α4-containing receptors provides a binary, on/off signal for α3-nAChR expression. When used alongside α4-selective agonists, it allows for the deconvolution of complex nAChR-mediated responses in neurons, identifying the specific subtypes responsible for observed electrophysiological or calcium signals.

Structure-Activity Relationship (SAR) Studies for Developing Next-Generation α3β4-Selective Therapeutics

With a Ki of 0.62 nM for α3β4 [2], NS3861 is one of the highest-affinity ligands for this receptor and an ideal starting point for medicinal chemistry optimization. Its unique tropane-based scaffold and the quantitative binding and functional data available provide a robust foundation for SAR studies aimed at improving metabolic stability, bioavailability, or further refining subtype selectivity. The compound's high purity and solubility [2] also make it suitable for high-throughput screening campaigns.

Quote Request

Request a Quote for NS3861 fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.